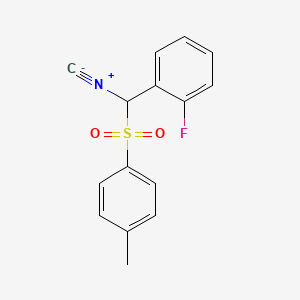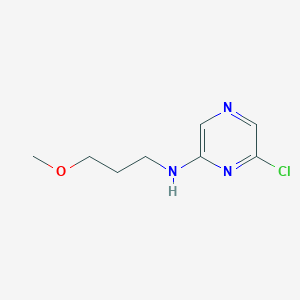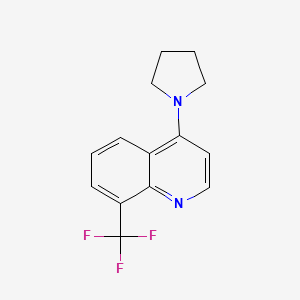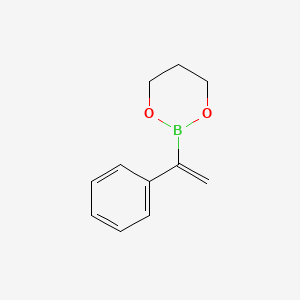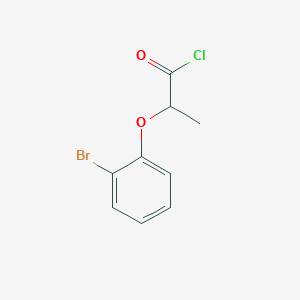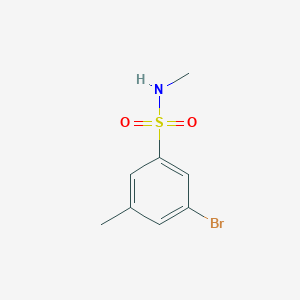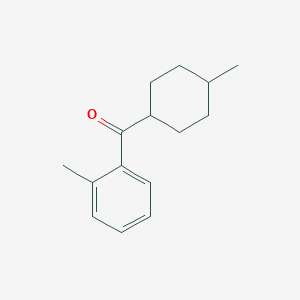![molecular formula C18H23NO3 B1440578 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1269525-48-5](/img/structure/B1440578.png)
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Descripción general
Descripción
The compound “2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid” is a chemical with the CAS Number: 1225071-44-2 . It has a molecular weight of 315.41 . The IUPAC name for this compound is 2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25NO3/c1-2-3-13-20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,22,23) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.41 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Heterocyclic compounds like imidazoles have been shown to possess significant antimicrobial potential. They can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi. The structural complexity of the given compound suggests it could be tailored to interact with specific microbial enzymes or receptors, potentially leading to the development of new antimicrobial drugs .
Anticancer Research
The structural features of the compound, particularly the presence of a spirocyclic system, may allow it to interact with biological targets relevant to cancer therapy. Research into similar compounds has shown potential in inhibiting cancer cell growth and proliferation. This compound could be investigated for its ability to bind to oncogenic proteins or DNA, disrupting cancerous processes .
Anti-Inflammatory Applications
Isoquinoline derivatives have been explored for their anti-inflammatory properties. The given compound could be studied for its effects on inflammatory pathways in the body. By modulating the activity of enzymes or cytokines involved in inflammation, it may offer therapeutic benefits for conditions like arthritis or asthma .
Neuropharmacology
Compounds with a similar structure have been used to study various aspects of neuropharmacology, including neurotransmitter regulation and receptor binding. The given compound might be useful in the development of new treatments for neurological disorders by affecting neurotransmitter systems or ion channels in the brain .
Cardiovascular Research
Heterocyclic compounds have found applications in cardiovascular research, particularly in the development of drugs that can treat hypertension and other heart-related conditions. The given compound’s unique structure could be key in discovering new mechanisms of action for cardiovascular drugs .
Metabolic Disease Treatment
The isoquinoline moiety is a common feature in molecules that have been investigated for the treatment of metabolic diseases such as diabetes. This compound could be part of studies aimed at finding new ways to regulate blood sugar levels or improve insulin sensitivity .
Safety and Hazards
Propiedades
IUPAC Name |
2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-3-12-19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNZXLDNFOKYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




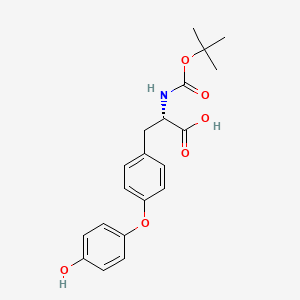
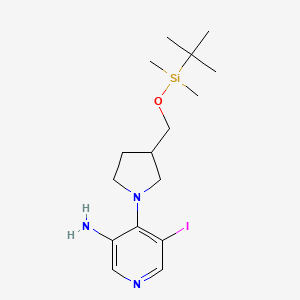
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
